

comprehensive selectivity profiling of SGC-iMLLT against other epigenetic targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGC-iMLLT

Cat. No.: B1193507

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SGC-iMLLT: A Comprehensive Selectivity Profile Against Epigenetic Targets

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of **SGC-iMLLT**'s performance against other epigenetic targets, supported by experimental data and detailed methodologies.

SGC-iMLLT is a potent and selective chemical probe for the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).^[1] These proteins are critical readers of histone acyl-lysine modifications and are implicated in the development of certain cancers, particularly acute leukemia.^{[2][3]} The selectivity of a chemical probe is paramount for its utility in accurately dissecting cellular biology and for its potential as a therapeutic agent. This guide summarizes the comprehensive selectivity profiling of **SGC-iMLLT** against a panel of other epigenetic targets.

Quantitative Selectivity Profile of SGC-iMLLT

The following table summarizes the inhibitory activity of **SGC-iMLLT** against its primary targets and a range of other epigenetic reader domains. The data clearly demonstrates the high selectivity of **SGC-iMLLT** for MLLT1 and MLLT3.

Target	Target Class	Assay Type	IC50 (μM)	Kd (μM)	Notes
MLLT1 (ENL)	YEATS Domain	AlphaScreen	0.26[4][5]	0.129[4]	Primary Target
MLLT3 (AF9)	YEATS Domain	AlphaScreen	-	0.077[4]	Primary Target
YEATS2	YEATS Domain	AlphaScreen	>10	-	Excellent selectivity over other YEATS domains.
YEATS4	YEATS Domain	AlphaScreen	>10	-	Excellent selectivity over other YEATS domains.
BRD4 (I)	Bromodomain	AlphaScreen	>10	-	No inhibition observed at 10 μM.
CBP	Bromodomain	AlphaScreen	>10	-	No inhibition observed at 10 μM.
TAF1	Bromodomain	AlphaScreen	>10	-	No inhibition observed at 10 μM.
CECR2	Bromodomain	AlphaScreen	>10	-	No inhibition observed at 10 μM.
FALZ	Bromodomain	AlphaScreen	>10	-	No inhibition observed at 10 μM.

48	Bromodomai	Bromodomai	Thermal Shift	No activity at	-	Broad panel
Bromodomai	n	Assay	50 µM			screening
ns						confirms high
						selectivity.

Experimental Methodologies

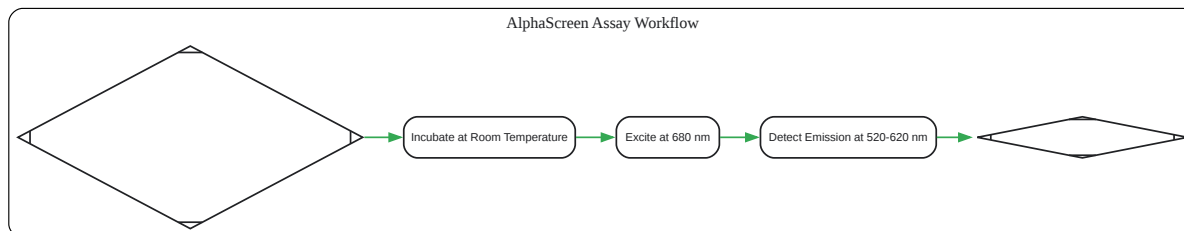
The selectivity of **SGC-iMLLT** was established using a variety of robust biochemical and cellular assays. The general principles of these key experimental protocols are outlined below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure the disruption of protein-protein interactions. In the context of **SGC-iMLLT**, it was used to quantify the inhibition of the interaction between the MLLT1/3 YEATS domain and acetylated histone peptides.

Workflow:

- **Component Incubation:** Biotinylated histone peptides are attached to streptavidin-coated donor beads, while GST-tagged YEATS domains are bound to anti-GST coated acceptor beads.
- **Proximity-Based Signal:** In the absence of an inhibitor, the interaction between the YEATS domain and the histone peptide brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
- **Inhibitor Action:** **SGC-iMLLT** competes with the histone peptide for binding to the YEATS domain. This disrupts the interaction, separating the donor and acceptor beads and leading to a decrease in the AlphaScreen signal.
- **Data Analysis:** The IC₅₀ value is determined by measuring the concentration of **SGC-iMLLT** required to reduce the AlphaScreen signal by 50%.



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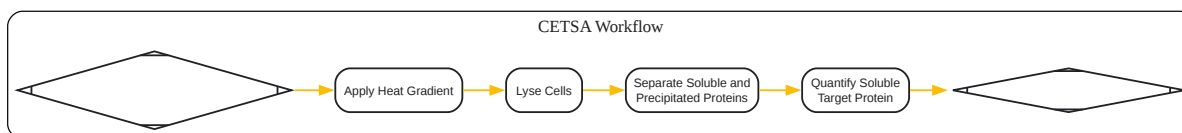
AlphaScreen Assay Workflow for **SGC-iMLLT**

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Workflow:

- Cell Treatment: Intact cells are treated with either **SGC-iMLLT** or a vehicle control.
- Thermal Challenge: The treated cells are heated to a range of temperatures.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Detection: The amount of soluble target protein (MLLT1 or MLLT3) remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
- Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of **SGC-iMLLT** indicates target engagement.

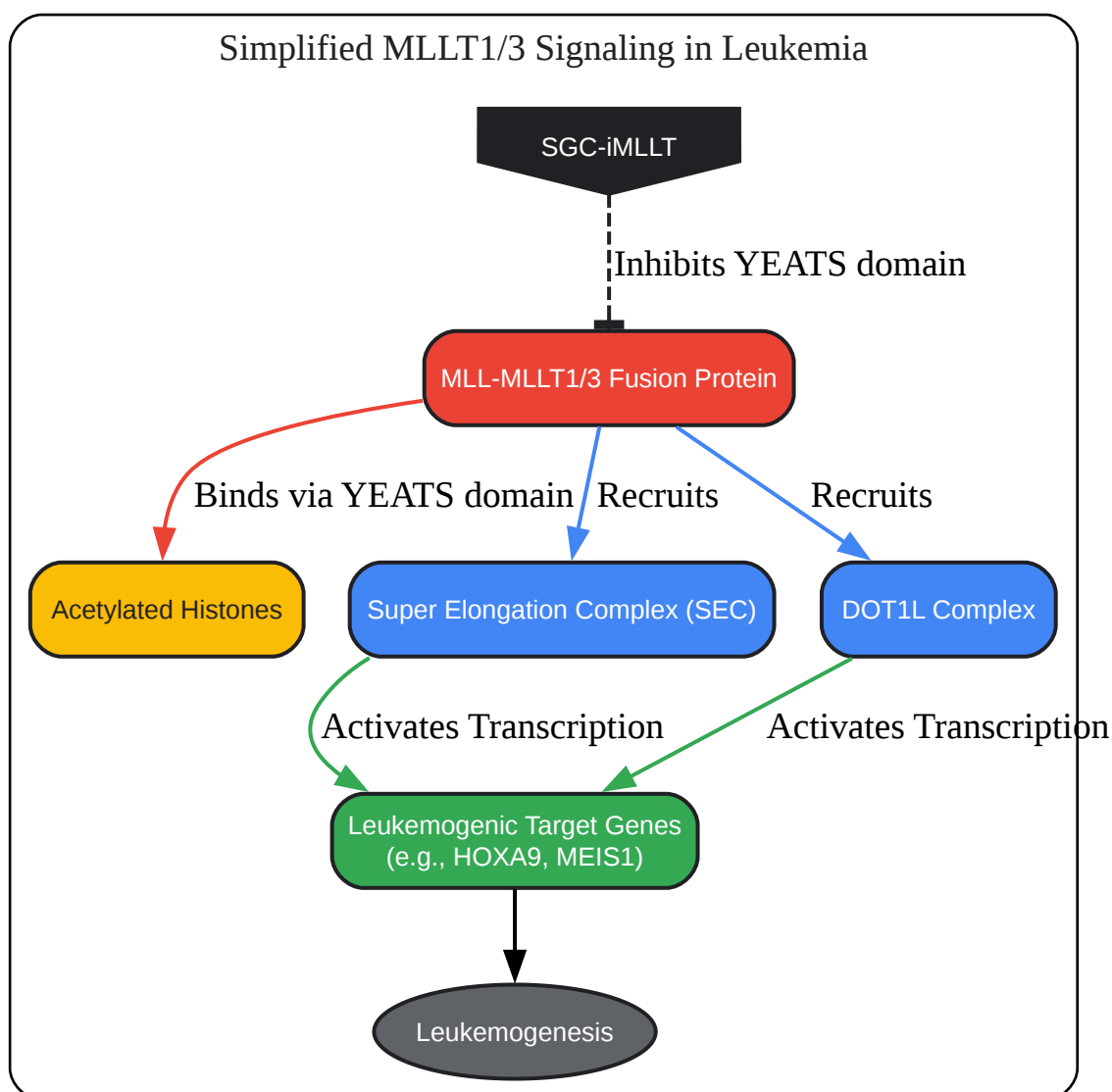


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Cellular Thermal Shift Assay (CETSA) Workflow

MLLT1/3 Signaling Pathway in Leukemia

MLLT1 (ENL) and MLLT3 (AF9) are components of large transcriptional regulatory complexes. In certain types of leukemia, chromosomal translocations lead to the fusion of the MLL gene with partners like MLLT1 or MLLT3. These fusion proteins aberrantly recruit transcriptional machinery, such as the DOT1L complex and the Super Elongation Complex (SEC), to target genes, leading to their overexpression and driving leukemogenesis. **SGC-iMLLT**, by inhibiting the YEATS domain of MLLT1/3, disrupts the interaction with acetylated histones, thereby preventing the recruitment of these complexes and the subsequent pathogenic gene expression.



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Role of MLLT1/3 in Leukemogenesis and Inhibition by **SGC-iMLLT**

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- To cite this document: BenchChem. [comprehensive selectivity profiling of SGC-iMLLT against other epigenetic targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193507#comprehensive-selectivity-profiling-of-sgc-imllt-against-other-epigenetic-targets]

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